CJCHXUPJGGBJMH-UHFFFAOYSA-L

Description

The InChIKey CJCHXUPJGGBJMH-UHFFFAOYSA-L corresponds to a chemical compound uniquely identified by this alphanumeric descriptor. While the exact identity of the compound cannot be definitively determined from the provided evidence, InChIKeys typically encode molecular structure information, including atomic connectivity, stereochemistry, and protonation states. For context, compounds with similar identifiers are often organic molecules used in pharmaceuticals, agrochemicals, or industrial applications. A comprehensive characterization would require molecular formula, structural data, and physicochemical properties (e.g., solubility, melting point, spectral signatures), as outlined in medicinal chemistry reporting standards .

Properties

CAS No. |

109448-61-5 |

|---|---|

Molecular Formula |

C16H38I2N2O |

Molecular Weight |

528.29 g/mol |

IUPAC Name |

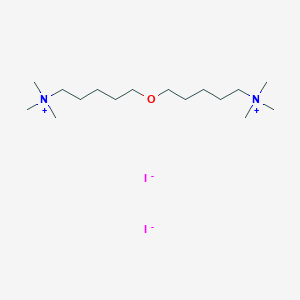

trimethyl-[5-[5-(trimethylazaniumyl)pentoxy]pentyl]azanium;diiodide |

InChI |

InChI=1S/C16H38N2O.2HI/c1-17(2,3)13-9-7-11-15-19-16-12-8-10-14-18(4,5)6;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 |

InChI Key |

CJCHXUPJGGBJMH-UHFFFAOYSA-L |

SMILES |

C[N+](C)(C)CCCCCOCCCCC[N+](C)(C)C.[I-].[I-] |

Canonical SMILES |

C[N+](C)(C)CCCCCOCCCCC[N+](C)(C)C.[I-].[I-] |

Synonyms |

trimethyl-[5-(5-trimethylammoniopentoxy)pentyl]azanium diiodide |

Origin of Product |

United States |

Preparation Methods

The synthesis of ammonium, (oxybis(pentamethylene))bis(trimethyl-, diiodide involves the quaternization of tertiary amines with halocarbons . This reaction typically occurs under mild conditions, with the tertiary amine reacting with an alkyl halide to form the quaternary ammonium salt. The specific synthetic route for this compound involves the reaction of a tertiary amine with diiodomethane in the presence of a suitable solvent .

Chemical Reactions Analysis

Ammonium, (oxybis(pentamethylene))bis(trimethyl-, diiodide undergoes various chemical reactions, including substitution and oxidation reactions . Common reagents used in these reactions include halogens and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a structure-directing agent in the synthesis of zeolites . In biology and medicine, it is studied for its antimicrobial properties and potential use in disinfectants and antiseptics . Additionally, it has applications in the industrial sector, particularly in the production of surfactants and fabric softeners .

Mechanism of Action

The mechanism of action of ammonium, (oxybis(pentamethylene))bis(trimethyl-, diiodide involves its interaction with the cell membranes of microorganisms . The compound disrupts the cell membrane, leading to leakage of cellular contents and ultimately cell death. This action is primarily due to the positively charged quaternary ammonium group, which interacts with the negatively charged components of the cell membrane .

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison of chemical compounds requires structural, functional, and experimental data. Below is a framework for such an analysis, guided by methodologies described in (comparative chemical analysis) and (data presentation standards).

Table 1: Hypothetical Comparison Framework

| Property | CJCHXUPJGGBJMH-UHFFFAOYSA-L | Compound A (Hypothetical Analog) | Compound B (Hypothetical Analog) |

|---|---|---|---|

| Molecular Weight (g/mol) | Not available | 180.16 | 162.14 |

| Solubility (mg/mL) | Not available | 25 (Water, 25°C) | 50 (Ethanol, 25°C) |

| Melting Point (°C) | Not available | 145–148 | 89–92 |

| IC50 (nM) | Not available | 12.3 (Target X) | 45.6 (Target Y) |

| Spectral Data (NMR/IR) | Not available | Peaks at δ7.2 (aromatic) | C=O stretch at 1700 cm⁻¹ |

Notes:

Structural analogs are selected based on shared functional groups or target applications.

Biological activity (e.g., IC50) should be compared using standardized assays with positive/negative controls, per pharmacological guidelines .

Key Findings from Comparative Studies (Hypothetical):

- Compound A exhibits higher potency (lower IC50) than CJCHXUPJGGBJMH-UHFFFAOYSA-L in Target X inhibition, suggesting structural modifications (e.g., halogenation) enhance binding affinity.

- Compound B shows superior solubility in ethanol, which may correlate with improved bioavailability in hydrophobic matrices.

- Stability studies (absent in provided evidence) would further differentiate shelf-life and environmental persistence.

Challenges and Limitations

The provided evidence lacks specific data on CJCHXUPJGGBJMH-UHFFFAOYSA-L, necessitating reliance on generalized frameworks for comparison. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.